molecular formula C3H4N4 B031629 1,3,5-Triazin-2-amine CAS No. 4122-04-7

1,3,5-Triazin-2-amine

Cat. No. B031629
Key on ui cas rn: 4122-04-7
M. Wt: 96.09 g/mol
InChI Key: KCZIUKYAJJEIQG-UHFFFAOYSA-N
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Patent
US04587337

Procedure details

According to U.S. Pat. No. 3,754,547, 2-amino-s-triazine derivatives can be prepared by reaction of N-cyanimido-esters with guanidine, O-methylisourea or amides. This process is also unsuitable on an industrial scale, since the yields produced are only about one-half of the desired yield (a maximum yield of 45% results in the case of the important compound 2-amino-4-methoxy-6-methyl-s-triazine), and the free O-methylisourea base, which is relatively unstable, must be used as the starting substance in this process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-cyanimido-esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[CH:4][N:3]=1.N[C:9](N)=N.[CH3:12][O:13][C:14](=[NH:16])[NH2:15]>>[NH2:1][C:2]1[N:7]=[C:6]([O:13][CH3:12])[N:5]=[C:4]([CH3:9])[N:3]=1.[CH3:12][O:13][C:14](=[NH:15])[NH2:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=NC=N1
Name
N-cyanimido-esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N)=N
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
desired yield (a maximum yield of 45%

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Type
product
Smiles
COC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587337

Procedure details

According to U.S. Pat. No. 3,754,547, 2-amino-s-triazine derivatives can be prepared by reaction of N-cyanimido-esters with guanidine, O-methylisourea or amides. This process is also unsuitable on an industrial scale, since the yields produced are only about one-half of the desired yield (a maximum yield of 45% results in the case of the important compound 2-amino-4-methoxy-6-methyl-s-triazine), and the free O-methylisourea base, which is relatively unstable, must be used as the starting substance in this process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-cyanimido-esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[CH:4][N:3]=1.N[C:9](N)=N.[CH3:12][O:13][C:14](=[NH:16])[NH2:15]>>[NH2:1][C:2]1[N:7]=[C:6]([O:13][CH3:12])[N:5]=[C:4]([CH3:9])[N:3]=1.[CH3:12][O:13][C:14](=[NH:15])[NH2:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=NC=N1
Name
N-cyanimido-esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N)=N
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
desired yield (a maximum yield of 45%

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Type
product
Smiles
COC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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